

Application Notes and Protocols for 6-NBDG in Glucose Uptake Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-NBDG

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This document provides detailed application notes and standardized protocols for the use of 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-deoxyglucose (**6-NBDG**), a fluorescent glucose analog, in cellular glucose uptake experiments.

Introduction

6-NBDG is a valuable tool for studying glucose transport in living cells. As a fluorescently labeled deoxyglucose analog, it is taken up by cells through glucose transporters (GLUTs). Unlike its counterpart 2-NBDG, **6-NBDG** is not phosphorylated by hexokinase and therefore does not enter the glycolytic pathway, which can be advantageous for studying direct glucose transport. Its fluorescence allows for the visualization and quantification of glucose uptake using various methods, including fluorescence microscopy, flow cytometry, and microplate readers.

Data Presentation: 6-NBDG Concentration and Incubation Times

The optimal concentration of **6-NBDG** and the incubation time can vary depending on the cell type and experimental goals. The following table summarizes concentrations and incubation times reported in the literature for various cell lines. It is recommended to optimize these parameters for your specific experimental setup.

Cell Type	6-NBDG Concentration (μM)	Incubation Time	Detection Method	Reference
L929 (Fibrosarcoma)	50	5, 15, or 30 minutes	Plate Reader, Flow Cytometry	[1]
Astrocytes (cultured)	100, 200, 400, 800	5 minutes	Confocal Microscopy	[2]
Astrocytes (cultured)	300	Not specified	Confocal Microscopy	[2]
General Guideline	200	Not specified	Confocal Microscopy	[3]
Kidney Cells (PMKCs, LLC-PK1)	200	1 hour	Fluorescence Microscopy	[4]
MCF10A (non-tumorigenic epithelial), CA1d (tumorigenic)	100	10 minutes	Fluorometric Plate Reader	[5]
C2C12 (Myotubes)	Not specified	Not specified	Fluorescence Microscopy	

Experimental Protocols

Herein are detailed protocols for performing glucose uptake assays using **6-NBDG** with different detection methods.

Protocol 1: Glucose Uptake Assay Using Fluorescence Microscopy

This protocol is suitable for visualizing and semi-quantitatively assessing **6-NBDG** uptake in adherent cells.

Materials:

- Adherent cells cultured on glass-bottom dishes or chamber slides
- **6-NBDG** stock solution (e.g., 10 mM in DMSO)
- Glucose-free RPMI or other suitable glucose-free medium
- Phosphate-Buffered Saline (PBS)
- Confocal or fluorescence microscope with appropriate filters (Excitation/Emission: ~465/540 nm)

Procedure:

- Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.
- Glucose Starvation: Gently aspirate the culture medium and wash the cells twice with warm, glucose-free medium. Then, incubate the cells in glucose-free medium for 30-60 minutes at 37°C in a CO₂ incubator.
- **6-NBDG** Incubation: Prepare the **6-NBDG** working solution by diluting the stock solution in pre-warmed, glucose-free medium to the desired final concentration (e.g., 50-300 µM).
- Remove the starvation medium and add the **6-NBDG** working solution to the cells.
- Incubate for the desired time (e.g., 10-60 minutes) at 37°C, protected from light.
- Washing: Aspirate the **6-NBDG** solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.
- Imaging: Add fresh PBS or a suitable imaging buffer to the cells. Immediately visualize the cells using a fluorescence or confocal microscope.^{[3][4]}

Protocol 2: Glucose Uptake Assay Using Flow Cytometry

This protocol allows for the quantitative analysis of **6-NBDG** uptake in a population of suspended or adherent cells.

Materials:

- Suspension or adherent cells
- **6-NBDG** stock solution (e.g., 10 mM in DMSO)
- Glucose-free culture medium
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA (for adherent cells)
- FACS tubes
- Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., FITC channel)

Procedure:

- Cell Preparation:
 - Adherent cells: Culture cells in multi-well plates.
 - Suspension cells: Culture cells in appropriate flasks.
- Glucose Starvation:
 - Adherent cells: Aspirate the medium, wash twice with warm, glucose-free medium, and incubate in glucose-free medium for 30-60 minutes.
 - Suspension cells: Pellet the cells by centrifugation, wash twice with warm, glucose-free medium, and resuspend in glucose-free medium for a 30-60 minute incubation.
- **6-NBDG** Incubation: Add **6-NBDG** to the glucose-free medium to the desired final concentration (e.g., 50-200 μ M) and incubate for the optimized time (e.g., 15-60 minutes) at 37°C, protected from light.
- Stopping the Reaction: Place the samples on ice to stop glucose transport.

- Cell Harvesting (for adherent cells): Aspirate the **6-NBDG** solution, wash once with ice-cold PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and pellet the cells by centrifugation.
- Washing: Wash the cell pellet twice with ice-cold PBS.
- Resuspension: Resuspend the cells in an appropriate volume of ice-cold FACS buffer (e.g., PBS with 1-2% FBS).
- Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.[\[1\]](#)

Protocol 3: Glucose Uptake Assay Using a Microplate Reader

This high-throughput method is ideal for screening and quantitative analysis of **6-NBDG** uptake in a 96-well format.

Materials:

- Adherent cells
- **6-NBDG** stock solution (e.g., 10 mM in DMSO)
- Glucose-free culture medium
- Phosphate-Buffered Saline (PBS)
- Black, clear-bottom 96-well plates
- Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)

Procedure:

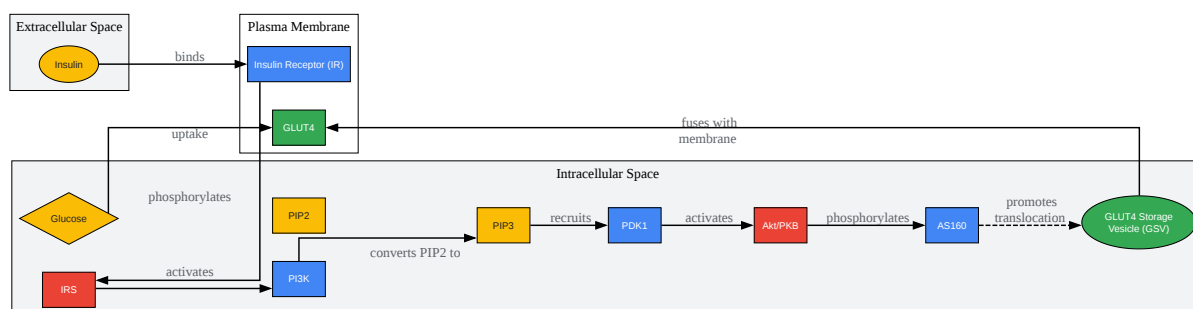
- Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 1.0×10^4 to 5.0×10^4 cells per well and allow them to adhere overnight.[\[1\]](#)[\[6\]](#)

- **Glucose Starvation:** Gently aspirate the culture medium, wash the wells twice with warm, glucose-free medium, and then incubate the cells in 100 μ L of glucose-free medium per well for 30-60 minutes at 37°C.
- **6-NBDG Incubation:** Prepare the **6-NBDG** working solution in pre-warmed, glucose-free medium. Remove the starvation medium and add 100 μ L of the **6-NBDG** working solution (e.g., 50-300 μ M) to each well.
- Incubate for the desired time (e.g., 10-60 minutes) at 37°C, protected from light.
- **Washing:** Aspirate the **6-NBDG** solution and wash the cells three times with 200 μ L of ice-cold PBS per well.[\[1\]](#)
- **Measurement:** After the final wash, add 100 μ L of PBS or a suitable buffer to each well. Measure the fluorescence intensity using a microplate reader.[\[7\]](#)

Mandatory Visualizations

Signaling Pathway: Insulin-Stimulated Glucose Uptake

The following diagram illustrates the insulin signaling pathway leading to the translocation of GLUT4 transporters to the plasma membrane, a key mechanism for glucose uptake in muscle and adipose tissue.

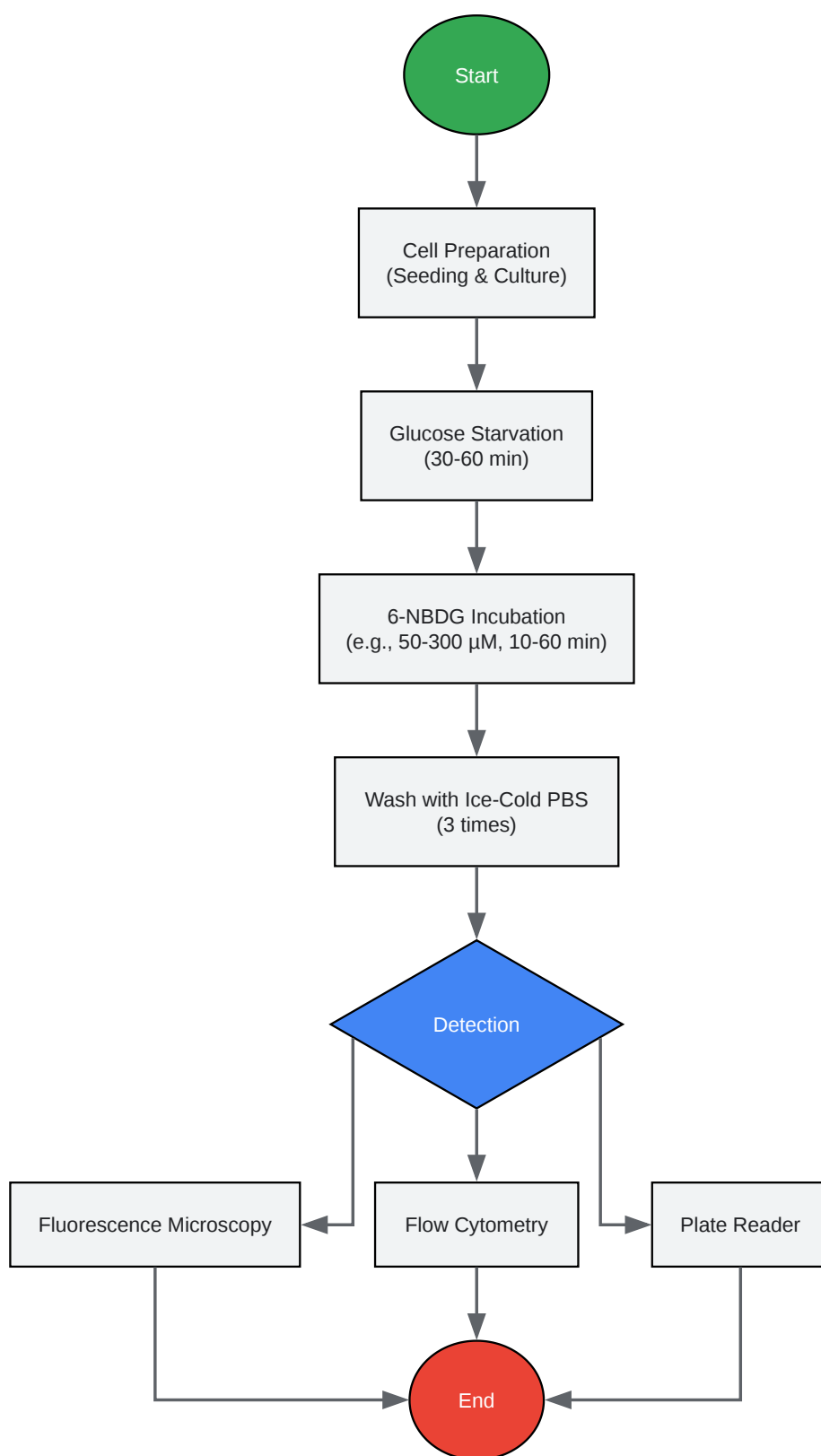


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Caption: Insulin signaling cascade leading to GLUT4 translocation.

Experimental Workflow: 6-NBDG Glucose Uptake Assay

This diagram outlines the general workflow for a cell-based **6-NBDG** glucose uptake experiment.



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